

Application Note: Quantitative Analysis of Methyl 3-acetyl-2-hydroxyl

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Compound of Interest

Compound Name: *Methyl 3-acetyl-2-hydroxybenzoate*
CAS No.: 77527-00-5
Cat. No.: B2576043

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Abstract

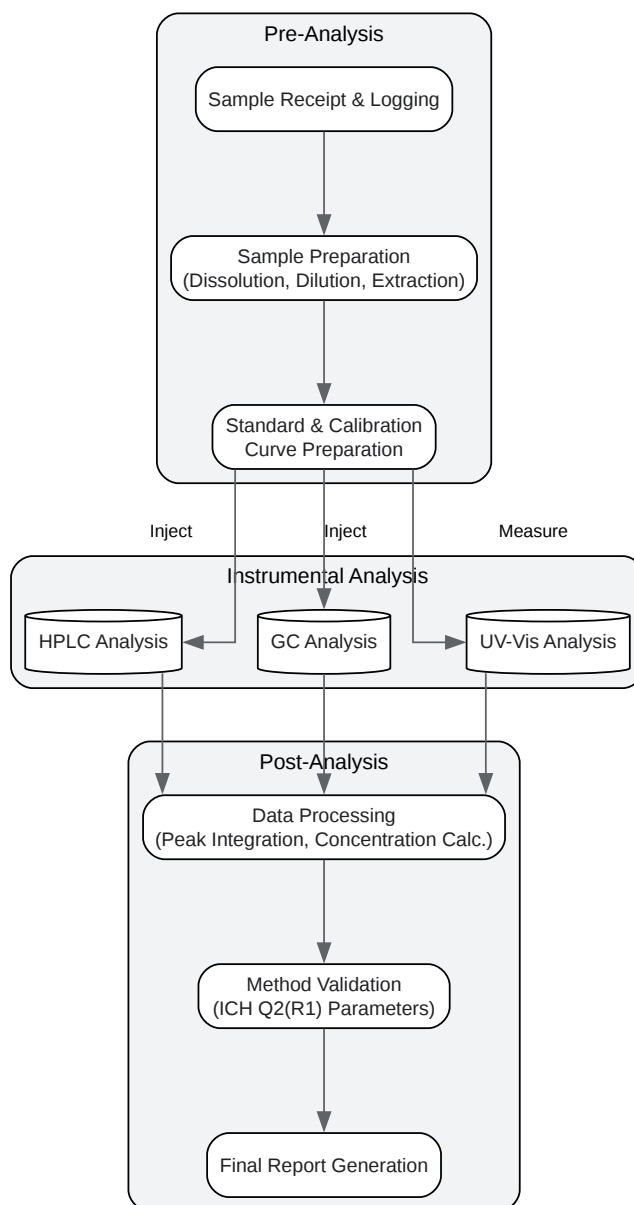
This document provides a comprehensive guide to the quantitative analysis of **Methyl 3-acetyl-2-hydroxybenzoate**, a key organic intermediate in pharmaceutical synthesis. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, with accuracy and sensitivity. Additionally, protocols for Gas Chromatography (GC) and UV-Visible Spectrophotometry are provided as alternative or complementary methods. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, explanations of experimental choices, and frameworks grounded in ICH guidelines.

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a derivative of salicylic acid, characterized by an aromatic ring with hydroxyl, acetyl, and methyl ester functional groups. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, performing stability studies, and meeting regulatory requirements in pharmaceutical manufacturing. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This note provides robust and reliable methods to achieve accurate and precise quantification.

Core Analytical Workflow

A successful analysis relies on a structured and logical workflow. Each step, from sample receipt to final data reporting, must be meticulously executed to ensure accurate results.



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Caption: General workflow for the quantification of **Methyl 3-acetyl-2-hydroxybenzoate**.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable technique for quantifying **Methyl 3-acetyl-2-hydroxybenzoate** due to its high precision, accuracy. The compound's aromatic nature and moderate polarity make it ideal for separation on a non-polar stationary phase like C18.^{[1][2]}

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a C18 stationary phase, where the separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Its aromatic structure allows for sensitive detection using a Diode Array Detector (DAD).

Experimental Protocol

A. Equipment and Reagents:

- HPLC system with gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.[1]
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Phosphoric Acid (or other suitable acid for pH adjustment).
- **Methyl 3-acetyl-2-hydroxybenzoate** reference standard.

B. Chromatographic Conditions: The following table summarizes the optimized conditions for analysis.

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent retention and resolution for a wide range of compounds.[1]
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile	Acidified water improves peak shape and resolution. Acetonitrile provides good elution strength.
Gradient	0-10 min: 60% B 10-12 min: 60-90% B 12-15 min: 90% B 15-17 min: 90-60% B 17-20 min: 60% B	A gradient ensures efficient elution and resolution. An isocratic method (e.g., 60:40 Acetonitrile/Water) is used for simpler mixtures.[3]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.[4]
Column Temp.	30 °C	Maintains consistent retention times and peak symmetry.
Detection λ	~305 nm	This wavelength corresponds to a UV absorbance maximum for similar phenolic structures, providing a sensitive detection method. A full UV spectrum can be acquired with a DAD detector.[3]
Injection Vol.	10 µL	A typical volume to balance sensitivity and avoid overloading the column.
Diluent	Acetonitrile/Water (50:50, v/v)	Ensures the analyte is fully dissolved in the mobile phase.[1]

C. Solution Preparation:

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume.
- **Working Standard Solutions:** Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase to construct the calibration curve.
- **Sample Solution:** Accurately weigh a quantity of the sample expected to contain about 50 mg of the analyte into a 50 mL volumetric flask. Add diluent and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.[4]

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7] Key validation parameters include:

Parameter	Purpose	Acceptance Criteria
Specificity	To ensure the signal is from the analyte only, without interference.	No significant peaks at the analyte's retention times. Peak purity index > 0.995 (n=3).
Linearity	To demonstrate a proportional relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.999 over the concentration range.
Accuracy	To measure the closeness of the test results to the true value.	% Recovery between 98.0% and 102.0% at three concentration levels.
Precision	To measure the degree of scatter between a series of measurements.	% RSD \leq 2.0% for repeatability (n=6 injections), intermediate precision (different days/analysts), and long-term precision (different months).
LOD & LOQ	To determine the lowest concentration that can be reliably detected and quantified.	LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness	To measure the method's capacity to remain unaffected by small variations.	% RSD \leq 2.0% when varying flow rate (\pm 10%), column temperature (\pm 2 °C), and mobile phase pH (\pm 0.2).

Alternative Method 1: Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For the analysis of **3-acetyl-2-hydroxybenzoate**, derivatization may be required to improve volatility and peak shape by capping the active hydroxyl group.

Principle

The sample is vaporized and introduced into a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. Compounds are identified based on their unique mass spectra.^[9]

Experimental Protocol

A. Derivatization (Silylation):

- Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.
- Add 100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Cap the vial and heat at 70 °C for 30 minutes. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable.^[10]

B. GC-MS Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A common, robust column for general wide range of organic compounds.
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Inert carrier gas providing good efficiency.
Inlet Temp.	250 °C	Ensures rapid and complete vaporization of the analyte.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading for concentrated samples.
Oven Program	Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min.	Temperature program designed to separate the analyte from solvent and potential impurities. ^[10]
MS Transfer Line	280 °C	Prevents condensation of the analyte in the mass spectrometer.
Ion Source	230 °C	Standard temperature for electron ionization.
MS Quadrupole	150 °C	Standard temperature for the mass analyzer.
Scan Range	50 - 450 m/z	Covers the expected mass range of the analyte and its fragments.

Alternative Method 2: UV-Visible Spectrophotometry

For rapid, simple quantification of pure samples or in simple matrices where interferences are minimal, UV-Vis spectrophotometry is a viable option.^[1] The principle is that the analyte absorbs light in the UV-visible region.

Principle

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the wavelength of maximum absorption (λ_{max}), the concentration of an unknown sample can be determined from a calibration curve.^[12]

Experimental Protocol

A. Equipment and Reagents:

- Dual-beam UV-Vis Spectrophotometer.
- Matched quartz cuvettes (1 cm path length).
- Methanol (UV grade) or Ethanol.
- Methyl 3-acetyl-2-hydroxybenzoate** reference standard.

B. Procedure:

- Determine λ_{max} : Prepare a ~10 μ g/mL solution of the standard in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.
- Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 μ g/mL) in methanol.
- Measure Absorbance: Using methanol as the blank, measure the absorbance of each standard and the sample solution at the predetermined λ_{max} .
- Calculate Concentration: Plot a graph of absorbance vs. concentration for the standards. Use the equation of the line to calculate the concentration of the sample solution.

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